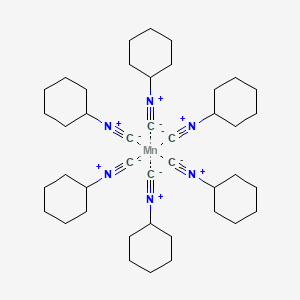
Manganese(1+), iodide, (OC-6-11)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Manganese pentacarbonyl iodide can be synthesized through the reaction of manganese pentacarbonyl bromide with iodine. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction proceeds as follows: [ \text{Mn(CO)}_5\text{Br} + \text{I}_2 \rightarrow \text{Mn(CO)}_5\text{I} + \text{Br}_2 ]
Industrial Production Methods
The process requires careful control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Manganese pentacarbonyl iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state manganese compounds.
Reduction: It can be reduced to form lower oxidation state manganese species.
Substitution: Ligand substitution reactions are common, where the iodide or carbonyl ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using phosphines, amines, or other donor ligands under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) compounds, while substitution reactions can produce a variety of manganese carbonyl complexes with different ligands .
Aplicaciones Científicas De Investigación
Manganese pentacarbonyl iodide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other manganese carbonyl complexes and as a catalyst in organic reactions.
Biology: The compound’s reactivity with biological molecules is studied to understand its potential biochemical applications.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of manganese pentacarbonyl iodide involves its ability to undergo ligand exchange and redox reactions. The compound can interact with various molecular targets, including organic substrates and biological molecules, through its carbonyl and iodide ligands. These interactions can lead to the formation of new chemical bonds and the activation of substrates for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Manganese pentacarbonyl bromide (Mn(CO)5Br)
- Manganese pentacarbonyl chloride (Mn(CO)5Cl)
- Manganese pentacarbonyl fluoride (Mn(CO)5F)
Uniqueness
Manganese pentacarbonyl iodide is unique due to the presence of the iodide ligand, which imparts distinct reactivity compared to its bromide, chloride, and fluoride counterparts. The iodide ligand is larger and more polarizable, which can influence the compound’s reactivity and stability in different chemical environments .
Propiedades
Número CAS |
31392-73-1 |
|---|---|
Fórmula molecular |
C42H66MnN6 |
Peso molecular |
710.0 g/mol |
Nombre IUPAC |
isocyanocyclohexane;manganese |
InChI |
InChI=1S/6C7H11N.Mn/c6*1-8-7-5-3-2-4-6-7;/h6*7H,2-6H2; |
Clave InChI |
MVHACHFOPKNWMQ-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]C1CCCCC1.[C-]#[N+]C1CCCCC1.[C-]#[N+]C1CCCCC1.[C-]#[N+]C1CCCCC1.[C-]#[N+]C1CCCCC1.[C-]#[N+]C1CCCCC1.[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


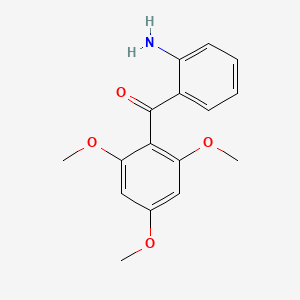
![(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one](/img/structure/B14688317.png)

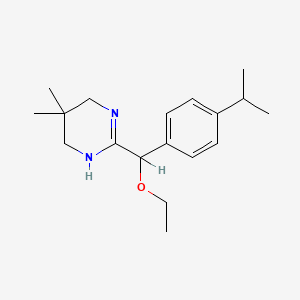

![5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione](/img/structure/B14688334.png)
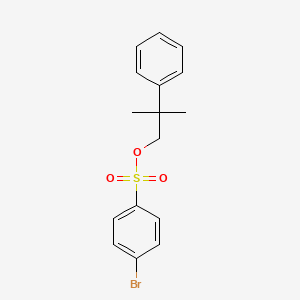




![N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide](/img/structure/B14688375.png)
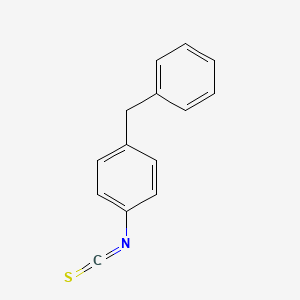
![Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate](/img/structure/B14688397.png)
